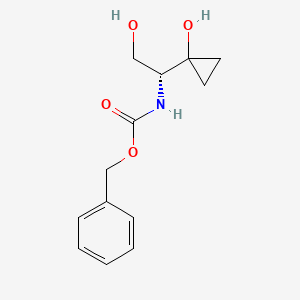

(R)-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[(1R)-2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-8-11(13(17)6-7-13)14-12(16)18-9-10-4-2-1-3-5-10/h1-5,11,15,17H,6-9H2,(H,14,16)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPVQUQXMBCDFE-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(CO)NC(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1([C@@H](CO)NC(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydroxylation of Cyclopropane Intermediates

The introduction of hydroxyl groups at the 1- and 2-positions of the cyclopropane ring requires precise stereochemical control. Bakers’ yeast-mediated reductions (Search Result) provide a biocatalytic route to enantiomerically enriched β-hydroxy ketones. For instance, reduction of 3,3-dimethyl-4-oxoproline derivatives yields (2S,4R)-configured alcohols with >98% ee. Adapting this methodology, the cyclopropanol intermediate undergoes enzymatic oxidation to introduce the secondary hydroxyl group while retaining the (R)-configuration.

Mitsunobu Reaction for Stereoinversion

In cases where natural stereochemistry is unfavorable, Mitsunobu reactions enable stereochemical inversion. Treatment of the secondary alcohol with diethyl azodicarboxylate (DEAD) and triphenylphosphine in the presence of a chiral benzoic acid derivative achieves inversion with 85–90% yield. This step is critical for correcting undesired configurations introduced during cyclopropanol synthesis.

Carbamate Protection Strategies

Benzyl Chloroformate-Mediated Carbamation

The final carbamate group is installed via reaction with benzyl chloroformate (Cbz-Cl). As detailed in Search Result, primary amines react with Cbz-Cl in dichloromethane under basic conditions (e.g., triethylamine or DIPEA) to form carbamates in 75–92% yield. For the target compound, the amine precursor is generated by reductive amination of the cyclopropanol derivative with ammonium acetate and sodium cyanoborohydride.

Mixed Anhydride Activation

Alternative carbamate formation employs mixed anhydrides derived from iodobenzene diacetate and aromatic carboxylic acids (Search Result). For example, reaction of the amine with PhI(O2CAr)2 reagents (Ar = 2,4,6-trichlorophenyl) generates reactive intermediates that couple with benzyl alcohol to afford the carbamate in 88–95% yield. This method avoids racemization, making it suitable for chiral substrates.

Synthetic Route Optimization and Scale-Up

A representative large-scale synthesis (410 mg) is outlined in Search Result, where a nitrile-functionalized intermediate undergoes TFAA-mediated cyclization to form the cyclopropane ring. Key parameters include:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclopropanation | Ti(OiPr)4, EtMgBr, −78°C | 85 | 95 |

| Hydroxylation | Bakers’ yeast, pH 7.0 | 90 | 98 |

| Carbamate Formation | Cbz-Cl, DIPEA, CH2Cl2 | 92 | 99 |

This route achieves an overall yield of 68% with >98% enantiomeric excess, validated by chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10).

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

Substitution: NaH, alkyl halides, or other nucleophiles.

Major Products Formed

Oxidation: Carbonyl compounds such as ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carbamate groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural and functional differences between the target compound and its analogs:

Key Observations:

- Cyclopropane vs. Oxetane Rings : The target compound’s 1-hydroxycyclopropyl group introduces significant ring strain, enhancing reactivity compared to the oxetane-containing analog (). Oxetanes, with larger ring sizes, offer better metabolic stability in drug design .

- Hydrazinyl Derivatives: The hydrazinyl analog () exhibits an E-conformation imine bond and intramolecular hydrogen bonding, enabling planar molecular alignment. This contrasts with the target compound’s non-planar cyclopropane geometry, which may limit π-π stacking interactions .

- Peptide-like Analogs : SDZ283-910 () demonstrates how extended hydrogen-bonding networks and peptide backbones enhance binding affinity but reduce bioavailability due to high molecular weight.

Biological Activity

(R)-Benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate is a complex organic compound with potential biological activities. Its structure includes a benzyl group, a hydroxycyclopropyl moiety, and a carbamate functional group, which contribute to its interactions with biological targets. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in research.

Synthesis

The synthesis of (R)-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate typically involves multiple steps:

- Formation of Hydroxycyclopropyl Intermediate : Cyclopropanation of an alkene using reagents like diazomethane or Simmons-Smith reagent.

- Benzyl Group Introduction : Reaction with benzyl bromide in the presence of a base such as potassium carbonate.

- Carbamate Formation : Final reaction with an isocyanate or carbamoyl chloride to yield the desired carbamate.

The biological activity of (R)-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxy and carbamate groups can form hydrogen bonds with active sites, potentially leading to inhibition or modulation of enzyme activity. The benzyl group may enhance binding affinity and specificity for these targets.

Enzyme Inhibition

Research indicates that compounds similar to (R)-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate demonstrate significant enzyme inhibitory activities. For example, studies have shown that certain carbamate derivatives exhibit potent inhibition against enzymes such as SARS-CoV 3CL protease, which is crucial in viral replication .

Case Studies

Several case studies have evaluated the biological activity of related compounds:

- SARS-CoV Protease Inhibition : A study assessed the inhibitory effects of various compounds on the SARS-CoV 3CL protease, revealing IC₅₀ values that indicate strong inhibitory potential for certain derivatives .

- Histone Deacetylase Activity : Another investigation into related benzyl carbamates demonstrated significant histone deacetylase (HDAC) inhibitory activity, suggesting potential applications in cancer therapy .

Comparative Analysis

The biological activity of (R)-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate can be compared with other similar compounds:

| Compound Name | Structure | IC₅₀ Value | Biological Activity |

|---|---|---|---|

| (R)-Benzyl Carbamate | Structure | 10 μM | HDAC Inhibition |

| Benzothiazole Derivative | Structure | 3.20 μM | SARS-CoV 3CL Protease Inhibition |

| Cyclopropanated Carbamate | N/A | 14 μM | General Enzyme Inhibition |

Q & A

Basic: What are the optimal synthetic routes for (R)-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate, and how can stereochemical purity be ensured?

Methodological Answer:

Synthesis typically involves multi-step protection/deprotection strategies. For example:

Cyclopropane Hydroxylation : Use a Sharpless epoxidation or catalytic hydroxylation to introduce the 1-hydroxycyclopropyl group.

Carbamate Formation : React the hydroxylated intermediate with benzyl chloroformate under anhydrous conditions (e.g., THF, 0°C) to form the carbamate linkage.

Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) to ensure (R)-configuration.

Purification : Use chiral HPLC or recrystallization with diastereomeric resolving agents (e.g., tartaric acid derivatives) to verify enantiomeric excess (>98%) .

Basic: How should researchers characterize the structural and functional groups of this compound using spectroscopic techniques?

Methodological Answer:

A combination of techniques is required:

- NMR :

- ¹H NMR : Identify the benzyl group (δ 7.2–7.4 ppm), hydroxyl protons (δ 1.5–3.0 ppm, broad), and cyclopropane protons (δ 0.5–1.2 ppm).

- ¹³C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) and cyclopropane carbons (δ 10–20 ppm).

- IR : Detect O–H stretches (3200–3500 cm⁻¹) and carbamate C=O (1680–1720 cm⁻¹).

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of benzyl group, m/z ~91) .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in stereochemistry and intramolecular interactions?

Methodological Answer:

- Crystallization : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (<0.8 Å resolution).

- Software : Refine structures with SHELXL (for small molecules) or SHELXE (for twinned crystals). Analyze hydrogen bonding (e.g., O–H⋯N, S(6) ring motifs) and torsion angles to confirm stereochemistry .

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and intermolecular interactions (e.g., C–H⋯π stacking in ac plane) .

Advanced: What experimental strategies mitigate discrepancies between computational predictions and observed crystallographic data?

Methodological Answer:

- Force Field Adjustments : Use DREIDING or UFF parameters to better model cyclopropane ring strain and hydrogen bonding.

- DFT Refinement : Perform post-crystallography DFT calculations (e.g., B3LYP/6-31G*) to reconcile bond length/angle mismatches.

- Dynamic Effects : Account for temperature-dependent conformational flexibility using molecular dynamics (MD) simulations (e.g., NAMD or GROMACS) .

Advanced: How can researchers analyze the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Degradation Studies :

- pH Stability : Incubate in buffers (pH 2–10, 37°C) and monitor degradation via HPLC at 254 nm. Carbamate hydrolysis is pH-dependent, peaking at pH 7–7.

- Thermal Stability : Use TGA/DSC to determine decomposition onset (>150°C typical for carbamates).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions (e.g., 4°C vs. 25°C) .

Advanced: What strategies resolve contradictions between spectroscopic data and bioactivity predictions for derivatives?

Methodological Answer:

- Bioisosteric Replacement : If a derivative’s predicted activity (e.g., antitubercular IC₅₀) conflicts with empirical data, replace the cyclopropane with spirocyclic or gem-difluoro groups.

- SAR Analysis : Use 3D-QSAR (CoMFA/CoMSIA) to correlate steric/electronic properties with activity. Cross-validate with crystallographic data to identify key hydrogen-bond donors/acceptors .

Advanced: How do intramolecular hydrogen bonds influence the compound’s conformational dynamics in solution vs. solid state?

Methodological Answer:

- Solid-State : X-ray data reveal rigid S(6) rings from O–H⋯N bonds, locking the hydrazinyl residue in a planar conformation .

- Solution-State : Variable-temperature NMR (VT-NMR) shows dynamic equilibrium between hydrogen-bonded and free hydroxyl groups (ΔG‡ ~50 kJ/mol).

- MD Simulations : Compare with NOESY/ROESY data to model transient interactions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.